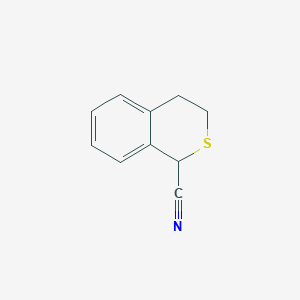

Isothiochroman-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

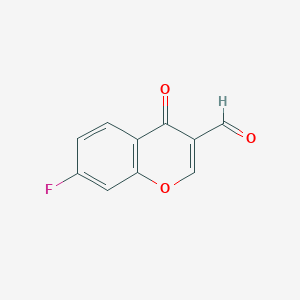

A novel Brønsted acid-catalyzed oxidative C–H functionalization of alkynyl thioethers has been developed. This method allows the practical synthesis of valuable isothiochroman-3-ones in mostly moderate to good yields under mild reaction conditions and features a broad substrate scope and wide functional group tolerance .

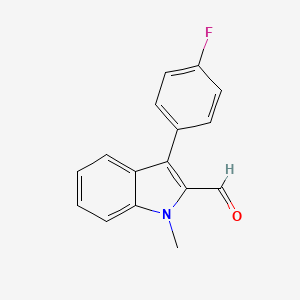

Molecular Structure Analysis

The molecular structure of Isothiochroman-1-carbonitrile is represented by the formula C10H9NS. Its unique structure contributes to its diverse properties and potential in scientific research.

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, a novel Brønsted acid-catalyzed oxidative C–H functionalization of alkynyl thioethers has been developed, which allows the practical synthesis of valuable isothiochroman-3-ones .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 175.25 g/mol. The physical and chemical properties of a material are essential to understand its function as a biomaterial .

科学的研究の応用

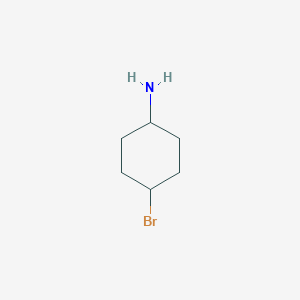

Antiviral and Antitumor Activities

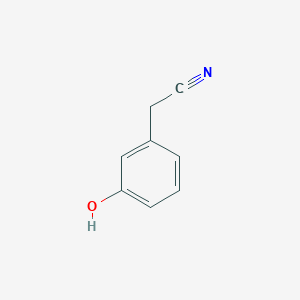

Isothiochroman-1-carbonitrile derivatives have been synthesized and evaluated for their potential antiviral and antitumor properties. Novel isothiochromenes, thiazolidonone, thiazinone, arylidines, triazoles, and pyrimidinone compounds based on 3-amino-isothiochromene-4-carbonitrile have shown activity against herpes simplex virus-1 (HSV-1), human immunodeficiency virus-1 (HIV-1), and various cancer cell lines, indicating the potential of this compound derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2018).

Chemical Synthesis and Transformations

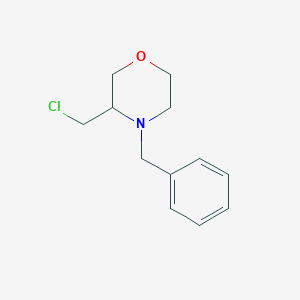

This compound serves as a key starting material for the synthesis of complex chemical structures, including morphlinotetrahydrothieno[2,3-c]isoquinolines and other heterocyclic compounds. These syntheses demonstrate the chemical versatility and reactivity of this compound, contributing to the diversity of chemical entities available for further pharmacological and material science exploration (El-Dean et al., 2008).

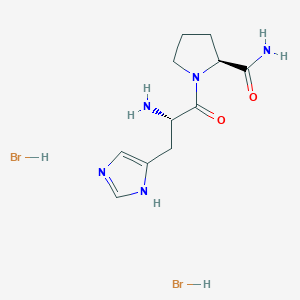

Enzyme Inhibition

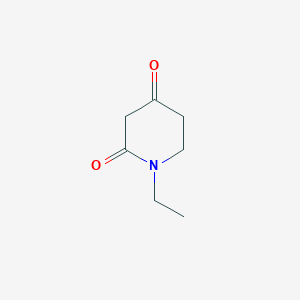

The derivatives of this compound have been investigated for their enzyme inhibitory activities, including α-glucosidase and protein tyrosine phosphatase inhibitors. These compounds show potential for the treatment of diseases like diabetes and certain types of cancer by inhibiting enzymes critical to disease progression (Sharon et al., 2005).

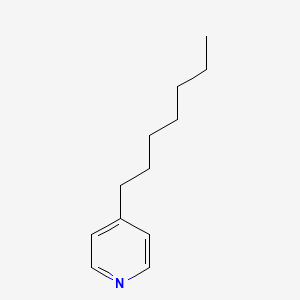

Palladium-Catalyzed Synthesis

An efficient method for preparing isothiochromene derivatives through palladium-catalyzed intramolecular hydrothiolation of halides and thiourea has been reported. This method emphasizes the role of this compound derivatives in facilitating the formation of carbon–sulfur bonds, showcasing the utility of these compounds in developing novel chemical synthesis strategies (Feng et al., 2014).

Corrosion Inhibition

This compound derivatives have been explored for their use in corrosion inhibition, demonstrating the effectiveness of these compounds in protecting metal surfaces against corrosion in acidic environments. This application is critical in industries where metal preservation is essential, highlighting the compound's utility beyond pharmaceutical and chemical synthesis (Bedair et al., 2018).

Safety and Hazards

特性

IUPAC Name |

3,4-dihydro-1H-isothiochromene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENGQBWPTISRMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C2=CC=CC=C21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481635 |

Source

|

| Record name | 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13329-15-2 |

Source

|

| Record name | 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。